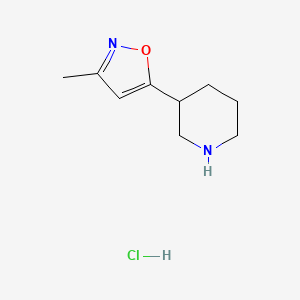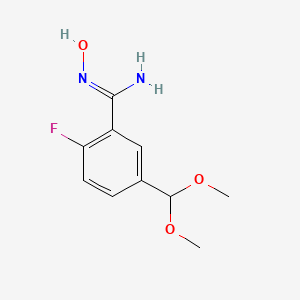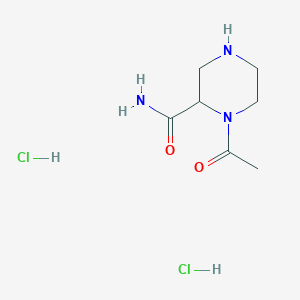![molecular formula C10H15ClN2OS B1455175 1-硫代苯并[b]噻吩-2-基-2-哌嗪-1-基乙酮盐酸盐 CAS No. 1172955-30-4](/img/structure/B1455175.png)
1-硫代苯并[b]噻吩-2-基-2-哌嗪-1-基乙酮盐酸盐
描述
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a chemical compound that features a piperazine ring and a thiophene ring connected by an ethanone group
科学研究应用
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antioxidant properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride interacts with pancreatic lipase, inhibiting its activity . This interaction prevents the breakdown of dietary fats into smaller molecules, thereby reducing their absorption in the body.
Biochemical Pathways
The inhibition of pancreatic lipase by 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride affects the lipid metabolism pathway. Specifically, it prevents the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are the forms in which dietary fats are absorbed in the small intestine .
Result of Action
The molecular and cellular effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride’s action include the reduction of fat absorption in the body. By inhibiting pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss .
生化分析
Biochemical Properties
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. Additionally, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has shown potential interactions with other biomolecules, such as receptors and transporters, which may influence its biochemical activity .
Cellular Effects
The effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride on various cell types and cellular processes are profound. It has been reported to affect cell viability, particularly in cancer cell lines such as MCF-10A . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX, a marker of DNA damage, in MCF-7 cells . This suggests that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride may induce DNA damage and affect cell cycle progression.
Molecular Mechanism
The molecular mechanism of action of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its inhibition of pancreatic lipase is mediated through binding to the enzyme’s active site . Additionally, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride remains stable under normal storage conditions Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased DNA damage Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm
Metabolic Pathways
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they may influence its overall pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues and organs can significantly impact its efficacy and safety. Studies have shown that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is distributed widely in the body, with a preference for certain tissues . Understanding these distribution patterns is vital for developing targeted therapeutic strategies.
Subcellular Localization
The subcellular localization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, the compound’s presence in the nucleus may influence gene expression and DNA repair processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride can be achieved through several methods. One common approach involves the reaction of piperazine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ethanone group.
Substitution: Substituted piperazine or thiophene derivatives.
相似化合物的比较
- 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one
- 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine
Comparison: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is unique due to its specific combination of the piperazine and thiophene rings connected by an ethanone group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
属性
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWWFJPSFBRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656393 | |
| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172955-30-4 | |
| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
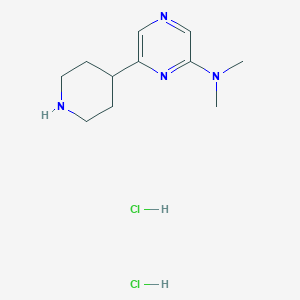
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
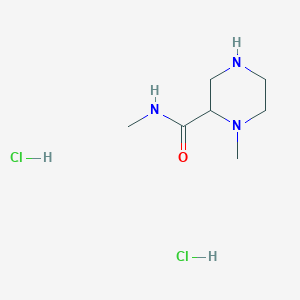
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
